molecular formula C18H19N5O3S2 B3005656 N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223806-24-3

N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B3005656
CAS No.: 1223806-24-3
M. Wt: 417.5
InChI Key: XTFVPNPWZVTQFW-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O3S2 and its molecular weight is 417.5. The purity is usually 95%.
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Biological Activity

N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of a morpholine ring and a methylthio group contributes to its unique chemical behavior and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Antibacterial : Studies indicate that derivatives of thiazolo-pyrimidines exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against pathogens like E. coli and S. aureus .
    • Antifungal : The compound is also expected to possess antifungal activity, with MIC values indicating effectiveness against fungi such as T. viride and A. fumigatus.
  • Anticancer Activity
    • Research has demonstrated that thiazolo-pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These effects are often mediated by the activation of caspases and modulation of signaling pathways involved in cell survival .
  • Cytotoxicity
    • In vitro studies have assessed the cytotoxic effects of the compound on human cell lines, revealing dose-dependent toxicity profiles. Observations include increased alanine aminotransferase (ALT) levels in treated cells, indicating potential liver toxicity at higher concentrations .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Modulation of Signaling Pathways : It likely affects pathways related to apoptosis and cellular stress responses, particularly in cancer cells.
  • Interaction with DNA/RNA : Some thiazolo-pyrimidine derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Antibacterial Efficacy : A study comparing the antibacterial efficacy of various thiazolo-pyrimidine derivatives found that compounds similar to this compound exhibited MIC values significantly lower than conventional antibiotics like ampicillin .
  • Cytotoxicity Assessment : In a cytotoxicity study involving human liver cells, treatment with the compound resulted in elevated liver enzyme levels, suggesting hepatotoxic potential at high doses .

Research Findings Summary Table

Biological ActivityMIC (mg/mL)MBC (mg/mL)Notable Effects
Antibacterial0.004 - 0.0450.008 - 1.2Effective against E. coli, S. aureus
Antifungal0.004 - 0.06VariesEffective against T. viride
CytotoxicityN/AN/AIncreased ALT levels in liver cells

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-27-13-4-2-3-12(9-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-5-7-26-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFVPNPWZVTQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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